molecular formula C20H20ClN3 B12764864 11H-Pyrido(3,2-a)carbazole-11-propanamine, 3-chloro-N,N-dimethyl- CAS No. 127040-52-2

11H-Pyrido(3,2-a)carbazole-11-propanamine, 3-chloro-N,N-dimethyl-

Cat. No.: B12764864
CAS No.: 127040-52-2
M. Wt: 337.8 g/mol
InChI Key: HPVYDVPSUWMLLS-UHFFFAOYSA-N
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Description

11H-Pyrido(3,2-a)carbazole-11-propanamine, 3-chloro-N,N-dimethyl- is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and a tertiary amine group.

Preparation Methods

The synthesis of 11H-Pyrido(3,2-a)carbazole-11-propanamine, 3-chloro-N,N-dimethyl- involves several steps, typically starting with the formation of the pyrido[3,2-a]carbazole core This can be achieved through cyclization reactions involving appropriate precursorsIndustrial production methods may involve optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

11H-Pyrido(3,2-a)carbazole-11-propanamine, 3-chloro-N,N-dimethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using appropriate reagents and conditions.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents for substitution reactions.

Scientific Research Applications

11H-Pyrido(3,2-a)carbazole-11-propanamine, 3-chloro-N,N-dimethyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 11H-Pyrido(3,2-a)carbazole-11-propanamine, 3-chloro-N,N-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Properties

CAS No.

127040-52-2

Molecular Formula

C20H20ClN3

Molecular Weight

337.8 g/mol

IUPAC Name

3-(3-chloropyrido[3,2-a]carbazol-11-yl)-N,N-dimethylpropan-1-amine

InChI

InChI=1S/C20H20ClN3/c1-23(2)12-5-13-24-18-7-4-3-6-14(18)15-8-10-17-16(20(15)24)9-11-19(21)22-17/h3-4,6-11H,5,12-13H2,1-2H3

InChI Key

HPVYDVPSUWMLLS-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2C3=C1C4=C(C=C3)N=C(C=C4)Cl

Origin of Product

United States

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